Ethyl 3-chloro-2-iodobenzoate
Description
Ethyl 3-chloro-2-iodobenzoate is a halogenated benzoate ester derivative characterized by a chloro (-Cl) substituent at the 3-position and an iodo (-I) substituent at the 2-position of the benzene ring, with an ethyl ester (-COOCH₂CH₃) functional group. This compound belongs to a class of aromatic esters where halogen atoms and ester groups synergistically influence reactivity, solubility, and intermolecular interactions. Halogenated benzoates are often utilized as intermediates in pharmaceutical synthesis, agrochemicals, or materials science due to their versatility in cross-coupling reactions and bioactivity modulation.
Properties
CAS No. |
918402-52-5 |
|---|---|
Molecular Formula |
C9H8ClIO2 |
Molecular Weight |
310.51 g/mol |
IUPAC Name |
ethyl 3-chloro-2-iodobenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3 |
InChI Key |
GZRIGZLUKQHMSC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)I |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and molecular differences between Ethyl 3-chloro-2-iodobenzoate and its analogs:
*Note: this compound’s molecular weight is calculated based on its inferred formula.
Key Comparative Insights
Halogen Effects: The presence of iodine in this compound and its methyl analog enhances molecular weight and polarizability compared to dichloro derivatives (e.g., Ethyl 2-amino-3,6-dichlorobenzoate ). Iodine’s large atomic radius may also increase steric hindrance, influencing reactivity in substitution or coupling reactions.
Functional Group Impact: Amino (-NH₂) vs. Halogens: Amino-substituted analogs (e.g., ) introduce hydrogen-bonding capabilities, which can enhance crystallinity and intermolecular interactions . In contrast, this compound lacks amino groups, relying on halogen bonding (C-I···O/N) or weaker van der Waals forces for crystal packing .
Synthetic and Application Considerations: Mthis compound may serve as a more reactive intermediate in Suzuki-Miyaura couplings due to its lower steric bulk compared to the ethyl derivative. Ethyl 4-amino-2-chloro-5-iodobenzoate ’s amino group enables further functionalization (e.g., amidation), making it a versatile precursor in drug discovery.
Crystallographic and Intermolecular Behavior
- Halogenated benzoates often form distinct crystal structures due to halogen-halogen or halogen-π interactions. For example, iodine’s polarizability facilitates I···O/N interactions, which are critical in supramolecular assembly .
Bioactivity and Industrial Relevance
While direct bioactivity data for this compound are unavailable, halogenated benzoates are frequently explored for antimicrobial or antifungal properties. For instance, ethyl acetate extracts of spices have demonstrated bioactivity correlated with halogenated aromatics . The compound’s iodine substituent may also render it useful in radiopharmaceuticals or as a heavy-atom derivative in X-ray crystallography .
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